(E/Z)-4,4'-Dihydroxy Tamoxifen
Description
Significance of the Compound as a Research Probe in Endocrine Modulators
(E/Z)-4,4'-Dihydroxy Tamoxifen (B1202) serves as a crucial research probe for dissecting the complex mechanisms of endocrine modulation. Its primary value lies in its use for structure-activity relationship (SAR) studies, which seek to understand how chemical structure dictates biological function. By comparing its activity to that of Tamoxifen and its mono-hydroxylated metabolite, 4-hydroxytamoxifen (B85900), researchers can investigate how the presence and position of hydroxyl groups influence interactions with the estrogen receptor (ER). acs.org The dual hydroxyl groups offer potential for additional hydrogen bonding within receptor binding sites, which may alter binding affinity and subsequent modulation of estrogen-dependent gene expression.
Furthermore, the compound is instrumental in exploring biological activities beyond direct ER antagonism. The actions of Tamoxifen are not mediated by the ER alone, and (E/Z)-4,4'-Dihydroxy Tamoxifen is used as a tool to investigate these "off-target" effects. A significant finding is its activity as an inhibitor of aromatase (CYP19), the enzyme responsible for estrogen synthesis. nih.gov This discovery positions the compound as a probe for designing dual-action molecules that can both block the ER and suppress estrogen production, a key area of interest for developing new cancer therapies. nih.govwikipedia.org
The study of such metabolites is also vital for understanding the complete biotransformation of Tamoxifen and its potential for producing reactive intermediates. Dihydroxylated metabolites, through oxidation, can form reactive quinone species that may interact with other cellular macromolecules, including DNA, which is a key research area for understanding the full pharmacological and toxicological profile of the parent drug. oup.comacs.org
Historical Perspective of its Discovery and Evolution of Research Interest
The story of this compound is intrinsically linked to the history of its parent compound. Tamoxifen was first synthesized in the 1960s, but it was not until the 1970s that a pivotal discovery was made: Tamoxifen is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects. oup.com This realization shifted research focus toward identifying its metabolites and understanding their biological significance.
Initially, research centered on 4-hydroxytamoxifen, which was identified as a major active metabolite with a binding affinity for the estrogen receptor approximately 100 times greater than Tamoxifen itself. nih.gov For many years, it was considered the primary mediator of Tamoxifen's action. As more sophisticated analytical methods became available, the metabolic map of Tamoxifen was found to be increasingly complex. This led to the identification of other metabolites, including N-desmethyltamoxifen and, crucially, the secondary metabolite endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), which is now considered a key contributor to Tamoxifen's clinical efficacy due to its high potency and significant plasma concentrations.
The investigation of less abundant metabolites like this compound represents a more recent and exhaustive phase of this research. iarc.fr Its identification and study arose from a need to create a comprehensive picture of every potential biological consequence of Tamoxifen administration. Interest in this specific compound grew significantly following studies in the 2010s that revealed its potent and selective inhibitory activity against the aromatase enzyme, suggesting that the therapeutic effects of Tamoxifen may be even more multifaceted than previously understood. nih.gov
Overview of Current Academic Research Focus Areas on this compound
Current academic research on this compound is concentrated on elucidating its unique biological role and leveraging its structure for therapeutic innovation.
One major focus is the comparative analysis of its biological activities against other Tamoxifen metabolites. A pivotal area of investigation is its dual action as both a selective estrogen receptor modulator and an aromatase inhibitor. Research has systematically compared the inhibitory potency of various metabolites, revealing that this compound is a more potent aromatase inhibitor than the clinically critical metabolite, endoxifen. nih.gov This has spurred interest in developing novel therapeutic agents based on its chemical scaffold that could offer a multi-pronged attack on estrogen-dependent cancers. wikipedia.org
Table 1: Inhibitory Potency of Selected Tamoxifen Metabolites on Aromatase (CYP19)
This table summarizes the relative ability of various Tamoxifen metabolites to inhibit the aromatase enzyme, a key target in cancer research. Data is based on findings from comparative in vitro studies. nih.gov
| Compound | Relative Inhibitory Potency on Aromatase |
|---|---|
| Norendoxifen | Most Potent (≫) |
| This compound | Highly Potent (>) |
| Endoxifen | Potent |
| 4-Hydroxytamoxifen | Weakly Potent |
| Tamoxifen | Weakly Potent |
Another significant research area involves using advanced molecular modeling and cell-based assays to probe how the compound's structure dictates its interaction with the ER. acs.org These studies aim to understand why some compounds act as antagonists (blocking receptor activity) while others have partial agonist effects (partially activating the receptor) in different tissues. Such research is fundamental to designing next-generation SERMs with more desirable tissue-selectivity.
Finally, the potential for dihydroxy metabolites to undergo metabolic oxidation to form reactive quinones remains an active field of study. acs.org This research is critical for understanding the mechanisms of genotoxicity observed with Tamoxifen in some preclinical models and is essential for the ongoing safety assessment of long-term Tamoxifen therapy. oup.com
Table 2: Relative Binding Affinity (RBA) of Tamoxifen and Key Metabolites for the Estrogen Receptor
This table shows the relative affinity of Tamoxifen and its primary metabolites for the estrogen receptor, with Estradiol (B170435) as the reference. Higher RBA indicates stronger binding. Data for this compound is limited, but its dual hydroxylation suggests it may have high affinity. nih.gov
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (RBA = 100%) |
|---|---|
| Estradiol | 100% |
| 4-Hydroxytamoxifen | ~100% |
| Tamoxifen | ~2% |
| N-desmethyltamoxifen | ~2.5% |
| This compound | Data limited; hypothesized to be high |
Properties
Molecular Formula |
C₂₆H₂₉NO₃ |
|---|---|
Molecular Weight |
403.51 |
Synonyms |
(E)-4,4’-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-ethyl-1,2-ethenediyl]bisphenol; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Research Applications
Methodologies for Stereoselective Synthesis of (E)- and (Z)-Isomers of 4,4'-Dihydroxy Tamoxifen (B1202)
The geometric isomerism around the double bond in the triphenylethylene (B188826) core of 4,4'-Dihydroxy Tamoxifen results in the (E) and (Z) isomers, each with distinct biological properties. Consequently, stereoselective synthesis is paramount for research applications.
Several synthetic routes have been established to produce 4,4'-Dihydroxy Tamoxifen, often yielding a mixture of isomers that require subsequent separation. A common multi-step approach begins with 4-hydroxybenzophenone (B119663) derivatives. One key reaction is the McMurry coupling, which involves the reductive coupling of ketones to form alkenes. For instance, the coupling of 4,4'-dihydroxybenzophenone (B132225) with other appropriate ketones using reagents like titanium tetrachloride (TiCl₄) and zinc dust can produce tamoxifen analogues. mdpi.comnih.gov
Control over the E/Z isomer ratio is a significant challenge. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to achieve higher stereoselectivity. researchgate.netthieme-connect.com One strategy involves the syn-carbopalladation of an alkynyl borate (B1201080) followed by a 1,2-aryl migration, which can generate a trisubstituted alkenylborane with high stereoselectivity. The choice of ligand in these palladium-catalyzed reactions is crucial; for example, smaller ligands can favor the formation of the (E)-isomer, while other conditions can be optimized to yield the desired (Z)-isomer. thieme-connect.com
A direct synthesis starting from (E/Z)-N,N-didesmethyl-4-hydroxy tamoxifen via selective methylation has also been reported, yielding the (E)-isomer.
Table 1: Selected Synthetic Methodologies for (E/Z)-4,4'-Dihydroxy Tamoxifen and Analogues
| Method | Key Reagents/Reaction | Outcome | Reference |
|---|---|---|---|
| Multi-step Synthesis | Grignard reaction, acid-catalyzed dehydration, N-demethylation, hydroxylation | Mixture of (E) and (Z) isomers | |
| McMurry Coupling | 4,4'-dihydroxybenzophenone, TiCl₄, Zn | Tamoxifen analogues | mdpi.comnih.gov |
| Palladium-Catalyzed Coupling | Alkynyl borates, Aryl halides, Palladium catalyst with specific ligands | Stereoselective synthesis of (E)- or (Z)-isomers | thieme-connect.com |
Purity assessment is typically performed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for both separating the (E) and (Z) isomers and assessing their purity. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry are essential for structural confirmation and characterization of the final products and any impurities. mdpi.comresearchgate.net
Precursor Compounds and Research into Metabolic Transformation Pathways (excluding human metabolism)
The synthesis and metabolic formation of this compound involve several key precursor compounds. In laboratory synthesis, 4-hydroxybenzophenone and its derivatives are common starting materials. mdpi.com Another direct precursor is (E/Z)-N,N-didesmethyl-4-hydroxy tamoxifen.
In a biological context (excluding human metabolism), this compound is a secondary metabolite of Tamoxifen. Research using animal models, such as rat liver microsomes, has elucidated the metabolic transformation pathways. nih.gov These studies show that Tamoxifen undergoes a series of enzymatic reactions catalyzed primarily by cytochrome P450 (CYP) enzymes. tandfonline.comresearchgate.net The main pathways involve:
N-demethylation: Tamoxifen is first metabolized to N-desmethyltamoxifen. tandfonline.comdrugbank.com
4-hydroxylation: This N-demethylated metabolite is then hydroxylated by CYP enzymes (like CYP2D6 in mammals) to form 4,4'-dihydroxy-N-desmethyltamoxifen (Endoxifen). tandfonline.comdrugbank.com
Alternatively, Tamoxifen can first be 4-hydroxylated to form 4-hydroxytamoxifen (B85900), which is then N-demethylated to yield the same dihydroxy compound. tandfonline.com Studies using rat liver microsomes have been instrumental in identifying these metabolites and confirming the importance of pathways like alpha-hydroxylation and N-demethylation in the biotransformation of tamoxifen. nih.gov
Preparation of Labeled this compound for Molecular and Cellular Research
To investigate the mechanisms of action, metabolic fate, and localization of 4,4'-Dihydroxy Tamoxifen within biological systems, researchers utilize labeled versions of the molecule. These labels can be isotopic, fluorescent, or affinity tags.
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and for use as internal standards in quantitative mass spectrometry. semanticscholar.org Stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. mdpi.com
Deuterium-labeled tamoxifen analogues, such as [D5-ethyl]tamoxifen, have been used in metabolic studies with rat liver microsomes. nih.gov The mass difference allows for the clear identification of metabolites using techniques like on-line HPLC-electrospray ionization mass spectrometry. nih.gov The availability of deuterated standards, such as (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 and N-Desmethyl Tamoxifen-d5, is crucial for this research. medchemexpress.comclearsynth.comclearsynth.com These labeled compounds enable precise quantification and help elucidate complex metabolic networks. uni-regensburg.de
Table 2: Examples of Commercially Available Isotopically Labeled Tamoxifen Derivatives for Research
| Labeled Compound | Isotope(s) | Application | Reference |
|---|---|---|---|
| (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 | Deuterium (d3) | Analytical Standard, Tracer Studies | clearsynth.comclearsynth.com |
| N-Desmethyl Tamoxifen-d5 | Deuterium (d5) | Analytical Standard, Metabolic Research | clearsynth.com |
| (Z)-4-Hydroxy Tamoxifen-d5 | Deuterium (d5) | Analytical Standard, Tracer Studies | clearsynth.com |
To visualize the distribution of 4,4'-Dihydroxy Tamoxifen in living cells and to study its interaction with target proteins like the estrogen receptor (ER), fluorescent and affinity tags are chemically attached to the molecule.
Fluorescent Tagging: Novel fluorescent tamoxifen derivatives (FTDs) have been synthesized by conjugating a tamoxifen core to a fluorophore, such as 7-nitrobenzofurazan (NBD) or BODIPY. csic.esnih.gov These probes allow for real-time imaging of the drug's localization and binding within cellular compartments. csic.es For example, the fluorescent probe FLTX2, which links tamoxifen to NBD and the photosensitizer Rose Bengal, has been developed to study ER interactions and to induce cell death upon light activation. nih.gov
Affinity Tagging: Affinity tags are used to isolate binding partners or to target the molecule to specific locations. A 4-hydroxytamoxifen-DTPA (diethylenetriaminepentaacetic acid) ligand has been synthesized for potential use in diagnostic imaging of ER-rich tissues. nih.gov Another innovative approach is the creation of "caged" probes, where 4-hydroxytamoxifen is covalently linked to a photolabile group like ortho-nitrobenzyl. nih.gov This renders the molecule inactive until it is "uncaged" by exposure to UV light, allowing for precise spatiotemporal control over its activity in research models. nih.gov These derivatization strategies are essential tools for dissecting the molecular pharmacology of this compound. dtic.mil
Molecular Mechanisms of Action and Target Interactions of E/z 4,4 Dihydroxy Tamoxifen
Estrogen Receptor (ER) Binding and Selectivity Research
The interaction of (E/Z)-4,4'-Dihydroxy Tamoxifen (B1202) with estrogen receptors is a critical determinant of its pharmacological activity. This interaction is characterized by its binding affinity, subtype selectivity, and the subsequent conformational changes it induces in the receptor.
Research has demonstrated that 4-hydroxytamoxifen (B85900) binds to the estrogen receptor with a significantly higher affinity compared to its parent compound, Tamoxifen. nih.gov In fact, its binding affinity is comparable to that of the endogenous estrogen, estradiol (B170435). nih.gov This high affinity is a key factor in its potency as a selective estrogen receptor modulator (SERM).
Studies investigating the binding of 4-hydroxytamoxifen to the estrogen receptor have revealed a positive cooperative interaction, similar to that observed with estradiol. nih.gov However, competitive binding assays have indicated that the binding mechanism of 4-hydroxytamoxifen differs from that of estradiol, suggesting a distinct mode of interaction with the receptor. nih.gov When both ligands are present, 4-hydroxytamoxifen antagonizes the binding of estradiol, with the receptor showing a preferential binding to 4-hydroxytamoxifen. nih.gov
Further investigations into the dissociation kinetics have shown that the binding of 4-hydroxytamoxifen to the ER dimer can be influenced by the receptor's interaction with DNA. One study found that a molecule of 4-hydroxytamoxifen dissociates from the ER dimer as it binds to an estrogen response element (ERE) on the DNA. nih.gov This is in contrast to estradiol, which remains bound to the receptor under similar conditions. nih.gov
| Parameter | Ligand | Receptor | Value | Reference |
| Binding Affinity vs. Tamoxifen | 4-Hydroxytamoxifen | Estrogen Receptor | 25-50 times higher | nih.gov |
| Binding Affinity vs. Estradiol | 4-Hydroxytamoxifen | Estrogen Receptor | Equal | nih.gov |
| Hill Coefficient | 4-Hydroxytamoxifen | Estrogen Receptor | 1.4-1.5 | nih.gov |
| Dissociation upon ERE binding | 4-Hydroxytamoxifen | ER Dimer | Significant loss of ligand | nih.gov |
| Dissociation upon ERE binding | Estradiol | ER Dimer | Remains ER-bound | nih.gov |
(E/Z)-4,4'-Dihydroxy Tamoxifen exhibits a similar relative binding affinity for both ERα and ERβ subtypes. researchgate.net This suggests that its biological effects are likely mediated through its interaction with both receptor isoforms. The (Z)-isomer, in particular, has been shown to recognize both ERα and ERβ. researchgate.net
The interaction with both subtypes is crucial, as ERα and ERβ can have different, and sometimes opposing, roles in cellular processes. The ability of 4-hydroxytamoxifen to bind to both allows it to modulate the activity of both receptor pathways.
The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a conformational change that is critical for its subsequent activity. When an agonist like estradiol binds, it induces a conformation that facilitates the recruitment of coactivators. In contrast, the binding of an antagonist like 4-hydroxytamoxifen induces a different conformational change.
Specifically, the binding of 4-hydroxytamoxifen to the LBD of ERα leads to a flexible conformation. nih.gov This altered conformation affects the position of Helix 12, a key structural component of the LBD. nih.gov This repositioning of Helix 12 can diminish the size of the co-repressor binding pocket, signaling a partial blockage of the co-repressor binding motif. nih.gov This structural change is fundamental to its mechanism of action, as it influences the recruitment of co-regulator proteins that either enhance or inhibit transcription.
Co-regulator Recruitment and Transcriptional Modulation Research
The transcriptional activity of estrogen receptors is regulated by the recruitment of co-regulator proteins, which include coactivators and co-repressors. The specific co-regulators recruited depend on the conformation of the ER, which is in turn determined by the bound ligand.
In the presence of an agonist like estradiol, both ERα and ERβ preferentially bind to the steroid receptor coactivator-1 (SRC-1). nih.gov However, when cells are treated with 4-hydroxytamoxifen, both ERα and ERβ bind to the silencing mediator for retinoid and thyroid receptors (SMRT), a co-repressor. nih.gov This differential recruitment of coactivators versus co-repressors is a central mechanism by which 4-hydroxytamoxifen exerts its antagonistic effects.
The interaction with SRCs can be complex and cell-type specific. For instance, 4-hydroxytamoxifen has been shown to elevate the steady-state levels of SRC-1 and SRC-3 in certain cell lines. nih.gov Furthermore, the non-receptor tyrosine kinase Src can potentiate the agonist actions of tamoxifen by elevating SRC-1 activity. nih.gov In tamoxifen-resistant cells, the coactivator MED1 can displace co-repressors like N-CoR and SMRT from ER target gene promoters, leading to gene transcription. mdpi.com
The recruitment of co-regulators by the ER-ligand complex directly influences the local chromatin environment through the recruitment of histone modifying enzymes. When 4-hydroxytamoxifen-bound ERα binds to promoter regions of target genes, it can recruit a multiprotein complex containing the co-repressor NCoR and histone deacetylase 3 (HDAC3). nih.gov It can also recruit the NuRD complex, which includes histone deacetylase 1 (HDAC1). nih.gov
Non-Estrogen Receptor Mediated Molecular Interactions of this compound
This compound, the active metabolite of Tamoxifen also known as Afimoxifene, exhibits a range of molecular interactions that are independent of the classical nuclear estrogen receptors (ERα and ERβ). These non-ER mediated actions contribute to its complex pharmacological profile and are a subject of ongoing research. These interactions involve binding to other nuclear receptors and transcription factors, as well as modulating various membrane receptors and intracellular signaling pathways.
Binding to Other Nuclear Receptors and Transcription Factors
Beyond its well-documented effects on estrogen receptors, this compound has been shown to interact with other members of the nuclear receptor superfamily and associated transcription factors.
One of the most significant non-ER nuclear targets is the Estrogen-Related Receptor γ (ERRγ). nih.gov this compound binds with high affinity to ERRγ, acting as an inverse agonist. nih.govresearchgate.net This binding inhibits the constitutive transcriptional activity of ERRγ. nih.gov The mechanism involves the disruption of the interaction between ERRγ and essential coactivators, such as the steroid receptor coactivator-1 (SRC-1). nih.gov In direct binding assays, the dissociation constant (Kd) for this compound and ERRγ was determined to be approximately 35 nM. nih.gov It also demonstrates activity as an antagonist or inverse agonist at ERRβ, but it does not appear to interact with the ERRα isoform. wikipedia.orgnih.gov
Additionally, this compound can influence the activity of the Activator Protein-1 (AP-1) transcription factor complex. Although often linked to ER-mediated signaling where the ER is tethered to AP-1 sites on DNA, this interaction can also be considered a distinct mechanism. For instance, the complex of this compound bound to ERβ can recruit AP-1 components, such as c-Jun and c-Fos, to specific gene promoters, thereby modulating transcription. nih.gov
| Target | Interaction Type | Reported Effect | Binding Affinity |
|---|---|---|---|
| Estrogen-Related Receptor γ (ERRγ) | Inverse Agonist / Antagonist | Inhibits constitutive transcriptional activity; Dissociates SRC-1 coactivator complex. nih.govwikipedia.org | Kd = 35 nM nih.gov |
| Estrogen-Related Receptor β (ERRβ) | Antagonist | Inhibits interaction with coregulator proteins. wikipedia.orgnih.gov | Not specified |
| Activator Protein-1 (AP-1) | Modulator (via ERβ tethering) | Recruits c-Jun and c-Fos to gene promoters (e.g., NRF-1). nih.gov | Not applicable (indirect interaction) |
Interaction with Membrane Receptors and Signaling Pathways (e.g., MAPK, PI3K)
This compound exerts significant biological effects through its interaction with cell membrane structures, membrane-associated receptors, and intracellular signaling cascades that are independent of nuclear ER signaling.
Membrane and Membrane Receptor Interactions: Due to its lipophilic nature, this compound readily partitions into cellular membranes, which can alter membrane structure and function. mdpi.com Studies have shown that it can induce permeabilization of phospholipid membranes, an effect that could contribute to cytotoxicity not related to ER antagonism. mdpi.comnih.gov Furthermore, this compound has been identified as an agonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated receptor. wikipedia.org Its affinity for GPER is relatively low (in the 100–1,000 nM range) compared to estradiol, but this interaction can trigger rapid, non-genomic signaling events. wikipedia.org
Modulation of Intracellular Signaling Pathways: Several key signaling pathways are influenced by this compound.
Protein Kinase C (PKC): Early studies identified PKC as a non-ER target. nih.gov Modulation of PKC activity has been implicated in the cytotoxic effects of the compound in various cell types. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway (specifically the Ras/Raf/MAPK cascade) is a critical regulator of cell proliferation and survival. nih.gov The interaction is complex; while some studies show that tamoxifen can increase the phosphorylation and activation of p44/42 MAPK (ERK1/2), hyperactivation of this same pathway has been linked to the development of tamoxifen resistance. nih.govresearchgate.net In such cases, elevated MAPK signaling can enhance the transcriptional activity of ERα even in the presence of this compound. nih.gov
Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/AKT/mTOR pathway is another crucial signaling axis for cell growth and survival. Evidence suggests that tamoxifen and its metabolites can activate the PI3K pathway, particularly in uterine tissue, which may be a mechanism underlying some of its off-target effects. youtube.comnih.govresearchgate.net Conversely, in other cellular contexts, this compound has been shown to decrease signaling through the PI3K/AKT/mTOR pathway. plos.org High activity of the PI3K pathway in tumors is often associated with a poorer response to tamoxifen treatment. nih.gov
Autophagy and K-Ras Degradation: In certain cancer cells, particularly those lacking estrogen receptors, this compound can induce cell death through autophagy. nih.gov This process has been mechanistically linked to the degradation of the K-Ras oncoprotein, a critical pro-survival protein, thereby revealing a novel cytotoxic mechanism. nih.gov
| Pathway/Receptor | Interaction Type | Reported Effect |
|---|---|---|
| G Protein-Coupled Estrogen Receptor (GPER) | Agonist | Initiates rapid, non-genomic signaling. wikipedia.org |
| Cell Membrane | Physical Interaction | Increases membrane permeability and alters structure. mdpi.comnih.gov |
| Protein Kinase C (PKC) | Modulator | Contributes to ER-independent cytotoxicity. nih.gov |
| MAPK (ERK) Pathway | Modulator | Can increase phosphorylation; hyperactivation is linked to resistance. nih.govresearchgate.net |
| PI3K/AKT Pathway | Modulator | Can activate the pathway in certain tissues (e.g., uterus); high pathway activity is associated with resistance. youtube.comnih.govresearchgate.netnih.gov |
| Autophagy Pathway | Inducer | Causes autophagic cell death via degradation of K-Ras. nih.gov |
Cellular and Preclinical Pharmacological Investigations of E/z 4,4 Dihydroxy Tamoxifen
Effects on Cell Proliferation and Viability in In Vitro Models
(E/Z)-4,4'-Dihydroxy Tamoxifen (B1202), commonly referred to as 4-hydroxytamoxifen (B85900) (4-OHT), demonstrates potent antiproliferative effects across a variety of cancer cell lines. This activity is not limited to estrogen receptor-positive (ER-positive) cells, suggesting multiple mechanisms of action. nih.gov
The growth-inhibitory effects of 4-hydroxytamoxifen are dose-dependent. Studies have established the half-maximal inhibitory concentration (IC50) in several breast cancer cell lines, showing variability in sensitivity. For instance, in ER-positive cell lines like T47D, MCF-7, and BT-474, IC50 values after 96 hours of treatment were reported to be 4.2 µM, 3.2 µM, and 5.7 µM, respectively. nih.gov The compound also inhibits the growth of the ER-negative BT-20 cell line in a concentration-dependent manner from 10⁻⁹ M to 10⁻⁶ M. nih.gov Furthermore, it has demonstrated cytotoxic effects in multiple myeloma cell lines and malignant peripheral nerve sheath tumor (MPNST) cells. nih.govnih.gov
Below is an interactive table summarizing the reported IC50 values for 4-hydroxytamoxifen in various cancer cell lines.
| Cell Line | Cancer Type | ER Status | IC50 Value (µM) | Reference |
| T47D | Breast Cancer | Positive | 4.2 | nih.gov |
| MCF-7 | Breast Cancer | Positive | 3.2 | nih.gov |
| BT-474 | Breast Cancer | Positive | 5.7 | nih.gov |
| BT-20 | Breast Cancer | Negative | - | nih.gov |
| MDA-MB-435 | Breast Cancer | Negative | - | nih.gov |
| Multiple Myeloma | Multiple Myeloma | Varies | - | nih.gov |
Note: A specific IC50 value was not provided for BT-20 and MDA-MB-435 cells, but dose-dependent growth inhibition was confirmed. nih.govnih.gov
A primary mechanism by which 4-hydroxytamoxifen inhibits cell proliferation is through the induction of cell cycle arrest, predominantly at the G0/G1 or G1 phase. nih.govresearchgate.netnih.gov This blockade prevents cells from progressing into the S phase, the DNA synthesis phase, thereby halting replication. nih.gov In multiple myeloma cells, the 4-OHT-induced G1 arrest is associated with the upregulation of the cell cycle inhibitor p27Kip1 and the downregulation of the proto-oncogene c-Myc. nih.gov These findings are similar to observations in breast cancer cells, suggesting a common pathway for G1 arrest. nih.gov
Induction of Apoptosis and Programmed Cell Death Pathways
Beyond cytostatic effects, 4-hydroxytamoxifen can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govjapsonline.com This induction is a key component of its cytotoxic activity. However, the specific pathways activated can vary and may be independent of the classical apoptotic machinery.
Research indicates that 4-hydroxytamoxifen primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Studies in multiple myeloma cells have shown that treatment with 4-OHT leads to the activation of a caspase-9-dependent pathway. nih.gov This is consistent with findings in other cell types where 4-OHT triggers hallmarks of the intrinsic pathway, such as the translocation of the pro-apoptotic protein Bax to the mitochondria and the subsequent release of cytochrome c. illinois.eduepa.gov Interestingly, the extrinsic pathway, often mediated by death receptors like Fas/FasL, does not appear to be activated by 4-OHT treatment in these models. nih.gov
A notable finding is that while 4-OHT can initiate the intrinsic apoptotic cascade, the downstream pathway may be caspase-independent in some contexts. illinois.eduepa.gov Despite the release of cytochrome c, the absence of poly(ADP-ribose) polymerase (PARP) cleavage or DNA laddering in certain experiments suggests that the cell death program can diverge from classical apoptosis at a point before caspase-3 activation. illinois.edu
Autophagy, a cellular catabolic process for degrading and recycling cellular components, plays a dual role in the response to 4-hydroxytamoxifen treatment. On one hand, 4-OHT can induce autophagic cell death, particularly in an ER-independent manner. nih.gov In malignant peripheral nerve sheath tumor (MPNST) cells, 4-OHT-induced death was associated with autophagy, and inhibiting this process attenuated cell death. nih.gov A novel mechanism described in this context is the degradation of K-Ras protein through autophagy, which is critical for the survival of these tumor cells. nih.gov
Conversely, autophagy can also serve as a pro-survival mechanism for cancer cells, contributing to the development of antiestrogen (B12405530) resistance. nih.govresearchgate.net In some ER-positive breast cancer cells, only a small fraction (20-25%) of cells die via caspase-dependent apoptosis following 4-OHT treatment; the majority of surviving cells exhibit increased levels of macroautophagy. nih.govresearchgate.net This suggests that autophagy can protect cancer cells from 4-OHT-induced death. nih.gov Consequently, combining 4-OHT with inhibitors of autophagy can induce robust, caspase-dependent apoptosis in otherwise resistant cells, highlighting a potential therapeutic strategy to overcome resistance. nih.govresearchgate.net
Modulation of Gene Expression and Signaling Networks
The pharmacological effects of (E/Z)-4,4'-Dihydroxy Tamoxifen are underpinned by its ability to modulate a wide array of genes and signaling networks. These actions can be both dependent on and independent of the estrogen receptor.
In ER-positive cells, 4-hydroxytamoxifen's binding to the ER alters the receptor's conformation, leading to the recruitment of co-repressors or co-activators and subsequent changes in the transcription of estrogen-responsive genes. nih.gov For example, in MCF-7 cells, 4-hydroxytamoxifen differentially regulates the expression of two estrogen-responsive RNAs, pNR-1 and pNR-2, showcasing its complex agonist/antagonist profile. nih.gov
Beyond direct ER targets, 4-hydroxytamoxifen influences key signaling pathways involved in cell survival and proliferation. It has been shown to modulate the activity of protein kinase C (PKC), calmodulin, and MAP kinases, including c-Jun N-terminal kinase (JNK) and p38. nih.govnih.gov The activation of stress kinase pathways, such as p38, appears to be involved in ER-dependent programmed cell death. epa.gov
Furthermore, 4-hydroxytamoxifen affects the expression of critical regulators of the cell cycle and apoptosis. As mentioned, it can down-regulate the expression of the oncogene c-Myc while up-regulating the cell cycle inhibitor p27(Kip1). nih.gov It also modulates the expression of Bcl-2 family members, inducing the pro-apoptotic protein BimS and decreasing the anti-apoptotic protein Mcl-1. nih.gov In certain genetic contexts, such as in cells with a specific single nucleotide polymorphism (SNP) in the ZNF423 gene, 4-hydroxytamoxifen can modulate the expression of mitosis-related genes like VRK1 and PBK, which may enhance sensitivity to other chemotherapeutic agents. nih.gov Its use in the laboratory as an inducer for the Cre-ER/loxP system has also become a standard tool for temporal control of gene expression in preclinical research. nih.govnih.gov
Transcriptomic Profiling (e.g., RNA-Seq, Microarray) in Research Models
Transcriptomic analyses have been instrumental in mapping the gene expression landscapes altered by 4-hydroxytamoxifen, particularly in the context of breast cancer and the development of therapeutic resistance. These studies utilize high-throughput methods like RNA-sequencing (RNA-Seq) and microarrays to identify differentially expressed genes (DEGs) and perturbed signaling pathways. plos.orgresearchgate.netresearchgate.netsemanticscholar.org
A key area of investigation has been the establishment of Tamoxifen-resistant research models. In one such study, a Tamoxifen-resistant MCF-7 breast cancer cell line (TAMR/MCF-7) was developed through prolonged exposure to 4-hydroxytamoxifen. nih.gov Subsequent RNA-Seq analysis comparing the resistant line to the parental MCF-7 cells identified 52 significant DEGs. nih.gov Functional annotation of these genes revealed enrichment in critical signaling pathways, including "pathways in cancer," the "PI3K-AKT pathway," and "focal adhesion," suggesting that adaptive resistance to 4-hydroxytamoxifen involves a comprehensive rewiring of cellular signaling networks. nih.gov
Further research in animal models has corroborated these findings. Transcriptomic analysis of hippocampi from mice chronically exposed to Tamoxifen, which is metabolized to 4-hydroxytamoxifen in vivo, revealed significant alterations in gene pathways related to microtubule function, synapse regulation, and neurogenesis. frontiersin.org This indicates that the transcriptomic impact of the compound extends beyond cancer cells and can affect the central nervous system. frontiersin.org
| Pathway | Associated DEGs | Biological Function |
|---|---|---|
| PI3K-AKT Pathway | VEGFC, LAMA1, FLT4 | Cell Proliferation, Survival, Motility |
| Focal Adhesion | LAMA1, VEGFC | Cell Adhesion, Migration |
| Pathways in Cancer | SLIT2, ROBO, VEGFC, FLT4 | Tumorigenesis, Cell Signaling |
| ER Signal Pathway Related | GFRA3, NPY1R, PTPRN2 | Hormone Receptor Signaling |
Proteomic Analysis of Protein Expression Changes and Post-translational Modifications
Proteomic studies provide a complementary view to transcriptomics by analyzing changes at the protein level, uncovering mechanisms of action and resistance that are not apparent from gene expression data alone.
In a landmark study, quantitative proteomic analysis was performed on an MCF-7 cell line made resistant by long-term culture with 4-hydroxytamoxifen. nih.gov This investigation identified 629 proteins that were significantly altered, with 364 proteins being up-regulated and 265 down-regulated. nih.gov The collective changes pointed towards a suppressed estrogen receptor (ER) signaling state, activation of alternative survival pathways, and an enhanced migratory capacity of the resistant cells. nih.gov Notably, the protein S100P was identified as playing a critical role in conferring both Tamoxifen resistance and increased cell motility. nih.gov
Other proteomic approaches have focused on identifying the direct and indirect protein targets of Tamoxifen and its metabolites. Using a technique that measures drug-induced protein stability changes, researchers have assayed over 1,000 proteins in MCF-7 cells. scispace.com These experiments identified hundreds of potential protein "hits" that are stabilized or destabilized upon binding to the drug, many of which have established links to the estrogen receptor and breast cancer. scispace.com Such studies help to build a comprehensive map of the compound's interactome, moving beyond the ER to identify novel targets and off-target effects. scispace.com
| Protein | Regulation | Associated Function |
|---|---|---|
| S100P | Up-regulated | Conferring resistance, Enhanced cell motility |
| Estrogen Receptor (ER) | Down-regulated (Suppressed signaling) | Hormone signaling |
| Multiple tumorigenic proteins | Up-regulated | Tumor growth and survival |
| Pro-metastatic proteins | Up-regulated | Cell migration and invasion |
In Vivo Preclinical Efficacy Studies (Animal Models Only)
In vivo studies using animal models are essential for evaluating the therapeutic efficacy and understanding the physiological effects of this compound in a complex biological system.
Research on its Effects in Established Xenograft and Syngeneic Animal Models
Preclinical efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunodeficient mice, or syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse host. nih.govnih.govcrownbio.compharmalegacy.com These models are crucial for studying tumor-immune interactions and evaluating immunotherapies. crownbio.com
Studies have demonstrated that the administration of 4-hydroxytamoxifen can effectively suppress tumor growth in various preclinical models. For instance, research has shown that while oral administration of 4-hydroxytamoxifen in mice can result in low plasma concentrations, novel prodrug formulations can dramatically increase systemic levels of the active compound, leading to more effective inhibition of xenograft tumor growth. researchgate.net This highlights the importance of delivery methods in achieving therapeutic efficacy in vivo.
Furthermore, the effects of 4-hydroxytamoxifen are not limited to its ER-dependent anti-tumor activity. In vivo studies have also investigated its impact on other physiological processes. For example, research using cardiomyocyte-specific transgenic mice demonstrated that treatment protocols with 4-hydroxytamoxifen, used to induce DNA editing, were highly efficient and did not result in adverse effects on cardiac function, energetics, or fibrosis. nih.govresearchgate.net
| Animal Model | Compound Administered | Key Findings | Reference |
|---|---|---|---|
| Mice with xenograft tumors | 4-hydroxytamoxifen (and prodrugs) | Prodrug administration led to significantly higher plasma concentrations of 4-OHT and more effective tumor growth inhibition compared to 4-OHT alone. | researchgate.net |
| Cardiomyocyte-specific MerCreMer transgenic mice | 4-hydroxytamoxifen | Efficiently induced DNA editing in adult mouse hearts without causing transient or permanent negative effects on cardiac function. | nih.gov |
| Adult, ovariectomized rats | 4-hydroxytamoxifen | Demonstrated dose-dependent, estrogenic effects on the uterus, including down-regulation of ERα protein and induction of proto-oncogene expression. | nih.gov |
Pharmacodynamic Biomarker Research and Response Monitoring in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial for assessing whether a drug is engaging its target and eliciting the desired biological effect in vivo. In preclinical models, monitoring these biomarkers helps to optimize therapeutic strategies and understand mechanisms of action and resistance.
Research in ovariectomized rats treated with 4-hydroxytamoxifen has used the expression of uterine ERα protein and the induction of estrogen-regulated genes, such as c-fos and jun-B, as PD biomarkers. nih.gov These studies showed that 4-hydroxytamoxifen treatment led to a dose-dependent down-regulation of ERα protein and a persistent expression of these proto-oncogenes, confirming its potent estrogenic activity in this tissue. nih.gov
In the context of oncology, the transcriptomic and proteomic changes identified in cell culture models serve as a rich source of potential PD biomarkers for in vivo testing. For example, the up-regulation of S100P or the modulation of genes within the PI3K-AKT pathway, identified in resistant cell lines, could be monitored in xenograft tumors to assess the development of resistance to 4-hydroxytamoxifen treatment. nih.govnih.gov Similarly, proteomic signatures identified in tumor tissues from patients with poor treatment outcomes can be translated back into preclinical models to serve as biomarkers for predicting response. nih.gov Monitoring these molecular markers in tumor biopsies or circulating tumor DNA from animal models provides a dynamic picture of the therapeutic response over time.
Structure Activity Relationship Sar and Analogue Studies of E/z 4,4 Dihydroxy Tamoxifen
Impact of Stereoisomerism ((E) vs. (Z)) on Biological Activity and Receptor Interaction Profiles
The geometric isomerism of the central carbon-carbon double bond in triphenylethylene (B188826) compounds like tamoxifen (B1202) is a critical determinant of their biological activity. This principle holds true for its hydroxylated derivatives. The two isomers, (E) and (Z), exhibit profoundly different pharmacological profiles primarily due to their distinct orientations within the ligand-binding domain (LBD) of the estrogen receptor.
For the closely related and well-studied metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), the (Z)-isomer is a potent antiestrogen (B12405530), whereas the (E)-isomer is significantly less active and can even exhibit estrogenic properties. nih.gov This difference is attributed to the positioning of the bulky side chain. In the (Z)-isomer, the dimethylaminoethoxy side chain is oriented in a way that it sterically hinders the conformational change of helix 12 of the ER, which is necessary for the binding of coactivators and subsequent gene transcription. This obstruction leads to an antagonistic effect. Conversely, the side chain of the (E)-isomer is positioned where it does not interfere with the coactivator binding site, allowing for a more agonist-like profile. nih.gov
| Isomer | Typical Activity Profile | Receptor Interaction |
| (Z)-isomer (trans) | Potent Antiestrogen | Side chain obstructs coactivator binding site on ER. |
| (E)-isomer (cis) | Weak Antiestrogen / Estrogen Agonist | Side chain does not obstruct coactivator binding site. |
Role of the 4,4'-Dihydroxy Substituents in Receptor Binding, Selectivity, and Functional Activity
The hydroxylation of the tamoxifen scaffold plays a pivotal role in its affinity for the estrogen receptor. The introduction of a hydroxyl group at the 4-position of one phenyl ring, as seen in the active metabolite 4-hydroxytamoxifen, increases the binding affinity for the ER by up to 100-fold compared to tamoxifen itself. nih.gov This is because the phenolic hydroxyl group can mimic the A-ring phenol (B47542) of estradiol (B170435), forming a critical hydrogen bond with residues such as Glu353 and Arg394 in the ER ligand-binding domain. researchgate.net
The compound (E/Z)-4,4'-Dihydroxy Tamoxifen features a second hydroxyl group on the other phenyl ring. The design rationale for such dihydroxylated analogues is often to further enhance receptor binding and potentially modulate functional activity. Research on novel tamoxifen analogues has explored the replacement of other substituents with a hydroxyl group with the expectation of increasing target-binding affinity. mdpi.comnih.gov The second hydroxyl group in the 4'-position can potentially form additional hydrogen bonds or other favorable interactions within the ligand-binding pocket, thereby increasing the residence time and stability of the ligand-receptor complex. This enhanced binding could translate to greater potency as an ER antagonist.
Comparative Analysis with Tamoxifen and Other Clinically Relevant Metabolites (e.g., Endoxifen)
To understand the significance of this compound, it is essential to compare it with its parent compound, tamoxifen, and its key active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen).
Tamoxifen is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects. It has a relatively low affinity for the estrogen receptor.
4-Hydroxytamoxifen (4-OHT) is a primary active metabolite with a binding affinity for the ER that is 25 to 50 times higher than that of tamoxifen and is comparable to that of estradiol. nih.gov This high affinity is attributed to the crucial 4-hydroxyl group.
Endoxifen is another major active metabolite, formed by the action of CYP2D6. It has a binding affinity and antiestrogenic potency similar to 4-OHT. nih.govresearchgate.net For many patients, endoxifen is considered the most important metabolite for tamoxifen's clinical efficacy due to its higher steady-state concentrations in plasma compared to 4-OHT. researchgate.net
Comparative Table of ER Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ER (Estradiol = 100) | Key Structural Feature |
|---|---|---|
| Tamoxifen | ~2% | No hydroxyl group |
| 4-Hydroxytamoxifen (4-OHT) | ~100% | One hydroxyl group at 4-position |
| Endoxifen | ~100% | One hydroxyl group and N-desmethylation |
| 4,4'-Dihydroxy Tamoxifen | Potentially >100% (Predicted) | Two hydroxyl groups at 4 and 4' positions |
Design and Synthesis of Novel this compound Analogues for Structure-Function Optimization
The quest to optimize the therapeutic profile of tamoxifen has led to the design and synthesis of numerous analogues, including those based on the 4,4'-dihydroxy scaffold. The primary goals of these synthetic efforts are to enhance antiestrogenic potency, improve selectivity for ER subtypes, and reduce off-target effects.
A common synthetic strategy for creating these analogues is the McMurry coupling reaction. mdpi.comnih.gov This reaction typically involves the reductive coupling of two different ketone molecules. For the synthesis of 4,4'-dihydroxytamoxifen analogues, 4,4'-dihydroxybenzophenone (B132225) is a key starting material. mdpi.combohrium.com This precursor is coupled with various other ketones to introduce diversity at the ethyl side chain of the tamoxifen core. This approach allows for the systematic modification of the structure to probe its effect on biological activity.
For example, researchers have synthesized a series of 4-hydroxytamoxifen analogues by coupling 4,4'-dihydroxybenzophenone with a range of acyclic, cyclic, and heterocyclic ketones. mdpi.com The resulting dihydroxylated triphenylethylene derivatives were then evaluated for their cytotoxic activity against various cancer cell lines. bohrium.com These studies aim to establish a clearer understanding of how modifications to the core structure, beyond the essential phenolic groups, can fine-tune the molecule's function. By correlating structural changes with biological outcomes, such as cytotoxic activity or receptor binding, a more detailed SAR can be developed, guiding the future design of more effective and selective SERMs. mdpi.com
Advanced Analytical Methodologies for Research Applications of E/z 4,4 Dihydroxy Tamoxifen
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are fundamental in the analysis of (E/Z)-4,4'-Dihydroxy Tamoxifen (B1202), enabling the precise separation of its geometric isomers and sensitive quantification in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of the E and Z isomers of 4,4'-Dihydroxy Tamoxifen and related metabolites. Reversed-phase HPLC is commonly employed, utilizing columns such as C18 to effectively resolve the isomers. researchgate.netnih.gov The composition of the mobile phase is a critical parameter that is optimized to achieve baseline separation.
One established method involves an isocratic mobile phase, which maintains a constant composition throughout the run. For instance, a mobile phase consisting of methanol, acetonitrile, water, and trichloroacetic acid has been successfully used to separate (Z)-tamoxifen, its primary (Z)-metabolites, and the clinically relevant (E)-geometric isomers of tamoxifen and 4-hydroxytamoxifen (B85900). bohrium.com Another approach utilizes an aqueous phosphate buffer (pH 2.0) mixed with acetonitrile and an additive like N,N-Dimethyloctylamine to improve the peak shape of the compounds. researchgate.net For detection, UV irradiation is sometimes applied post-column to convert the analytes into highly fluorescent phenanthrene derivatives, which significantly enhances detection sensitivity when coupled with a fluorescence detector. researchgate.netbohrium.commagtechjournal.com
Table 1: Example HPLC Parameters for Isomer Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hichrom ODS 1 | bohrium.com |
| Mobile Phase | Methanol-acetonitrile-water-trichloroacetic acid (50:31:18.9:0.1, v/v, pH 2.9) | bohrium.com |
| Detection | Post-column UV irradiation followed by fluorescence detection (λex = 254 nm, λem = 360 nm) | bohrium.com |
| Column | µ-Bondapak C18 | researchgate.net |
| Mobile Phase | Aqueous tetrabutyl ammonium hydrogen sulphate (pH 4.0) with acetonitrile | researchgate.net |
| Resolution Factor (E/Z) | 2.85 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a reference method for the highly sensitive and specific quantification of tamoxifen and its metabolites, including 4,4'-dihydroxy tamoxifen, in biological samples such as plasma and serum. nih.govnih.govresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification provided by tandem mass spectrometry.
LC-MS/MS methods are developed to be specific, accurate, and sensitive, capable of measuring low concentrations of analytes. nih.gov For instance, UPLC-MS/MS methods have been validated with linearity demonstrated over specific concentration ranges for various metabolites. nih.gov The analysis is often performed using a C18 analytical column with a gradient elution of water and acetonitrile containing a modifier like formic acid. nih.govresearchgate.net Detection is typically achieved using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM) for quantification. nih.govresearchgate.net These methods can achieve low limits of quantification (LOQ), making them suitable for clinical research. nih.govresearchgate.net
Table 2: Performance Characteristics of an LC-MS/MS Method for Tamoxifen Metabolites
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|
| 4-hydroxytamoxifen (4OHTAM) | 0.1 - 50 | 0.1 | nih.gov |
| Endoxifen (B1662132) (ENDO) | 0.2 - 100 | 0.2 | nih.gov |
| Tamoxifen (TAM) | 1 - 500 | 0.5 | nih.gov |
| N-desmethyltamoxifen (NDTAM) | 1 - 500 | 0.5 | nih.gov |
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are indispensable for the structural elucidation and quantification of (E/Z)-4,4'-Dihydroxy Tamoxifen in research environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural identification and purity assessment of novel tamoxifen analogues. nih.gov Both 1H and 13C-NMR are used to confirm the chemical structure of synthesized compounds. nih.gov Two-dimensional NMR techniques, such as HMQC and HMBC, provide further connectivity information, ensuring that the assigned signals are consistent with the proposed structure. nih.gov While specific NMR data for 4,4'-dihydroxy tamoxifen is not detailed in the provided context, the general application of NMR in identifying the structure of photoproducts and related analogues is well-established. researchgate.net
UV-Vis spectroscopy is a straightforward and accessible method for determining the concentration of tamoxifen and its derivatives. A standard approach involves preparing a standard stock solution, scanning it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ max). rjptonline.org For tamoxifen citrate, the λ max has been identified at 236 nm. rjptonline.org This wavelength can then be used to quantify the compound in various formulations based on a calibration curve. rjptonline.org
Fluorescence spectroscopy is particularly valuable for its high sensitivity. Often, tamoxifen and its metabolites are converted into highly fluorescent phenanthrene derivatives via UV irradiation before measurement, which significantly lowers the detection limits. bohrium.commagtechjournal.com This technique is frequently coupled with HPLC for the sensitive detection of these compounds in biological fluids. bohrium.com Furthermore, spectroscopic methods, including UV-Vis and fluorescence, are utilized to study the binding interactions between tamoxifen metabolites and biological macromolecules like DNA. researchgate.net Such studies have determined binding constants and the number of binding sites, providing insights into the mechanism of action. researchgate.net For example, the binding constant (K) for 4-hydroxytamoxifen with DNA has been reported as 3.3 (±0.4) × 10^4 M-1. researchgate.net
In Vitro Binding Assays and High-Throughput Screening Methods for Target Identification
In vitro binding assays and high-throughput screening (HTS) are crucial for identifying and characterizing the biological targets of compounds like 4,4'-dihydroxy tamoxifen and for discovering new drug candidates. hilarispublisher.com HTS allows for the rapid evaluation of large chemical libraries against specific therapeutic targets. hilarispublisher.commdpi.com
These screening processes involve several stages, including the preparation of samples in microplate formats (e.g., 384- or 1536-well plates), assay development, and the use of automated robotics for liquid handling and data acquisition. mdpi.combmglabtech.com Detection methods commonly used in HTS include fluorescence, luminescence, and label-free techniques that measure target engagement or functional readouts. hilarispublisher.com For example, an analogue of 4-hydroxytamoxifen conjugated to a fluorescent dye was used to study binding to the estrogen receptor in vitro. nih.gov
A specific application of HTS involves assessing the cytotoxicity of compounds on cancer cells. The MTT assay, for instance, has been adapted for high-throughput screening of multicellular tumor spheroids (MCTS) from breast cancer cell lines to evaluate the cytotoxic effects of tamoxifen. plos.org HTS is instrumental not only in lead discovery but also in target identification, helping to unravel the function of novel targets and their potential for drug development. hilarispublisher.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tamoxifen |
| (E)-Tamoxifen |
| (Z)-Tamoxifen |
| 4-Hydroxytamoxifen (4OHTAM) |
| N-desmethyltamoxifen (NDTAM) |
| Endoxifen (ENDO) |
| Methanol |
| Acetonitrile |
| Trichloroacetic acid |
| Tetrabutyl ammonium hydrogen sulphate |
| N,N-Dimethyloctylamine |
| Formic acid |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand, such as 4,4'-Dihydroxy Tamoxifen (commonly referred to as 4-hydroxytamoxifen or 4-OHT), and its receptor. These assays utilize a radiolabeled form of a ligand to measure its binding to a specific receptor.
The primary active metabolite, 4-hydroxytamoxifen, demonstrates a significantly higher binding affinity for the estrogen receptor (ER) compared to the parent compound, Tamoxifen. nih.gov Its affinity is comparable to that of estradiol (B170435). nih.gov Specifically, the (Z)-isomer of 4-hydroxytamoxifen is the biologically active form that predominantly binds to the estrogen receptor.
In research settings, tritiated 4-hydroxytamoxifen ([³H]4-OHT) is frequently used as the radioligand. nih.govdphen1.com Scintillation proximity assays and other direct binding assays have been established to determine the binding affinity, expressed as the dissociation constant (Kd), of [³H]4-OHT for its target receptors. For instance, a direct binding assay determined the Kd value of [³H]4-OHT for the Estrogen-Related Receptor γ (ERRγ) to be 35 nM. nih.govnih.gov Another study using a radioligand receptor binding assay with dextran-coated charcoal separation reported a Kd of 10.0 nM for the recombinant human ERRγ. dphen1.com
Competitive binding assays are also widely employed. In this format, an unlabeled ligand (the competitor) is used to displace the radiolabeled ligand from the receptor. This allows for the determination of the competitor's inhibitory constant (Ki) or the concentration that inhibits 50% of the specific binding (IC50). For example, in competition experiments, unlabeled 4-OHT was shown to displace [³H]4-OHT from ERRγ with a Ki of 75 nM and an IC50 value of 10.3 nM in another study. nih.govdphen1.com These assays have also revealed that other compounds, like diethylstilbestrol (DES) and Tamoxifen (TAM), can displace radiolabeled 4-OHT from ERRγ, with Ki values of 870 nM for both. nih.govnih.gov
These studies underscore the utility of radioligand binding assays in precisely quantifying the affinity of this compound for various nuclear receptors, providing critical data for structure-activity relationship studies and drug development.
Table 1: Receptor Binding Affinity Data for 4-Hydroxytamoxifen (4-OHT) from Radioligand Binding Assays
| Receptor | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
|---|---|---|---|---|---|
| Estrogen-Related Receptor γ (ERRγ) | Direct Binding Assay (Scintillation Proximity) | [³H]4-OHT | Kd | 35 | nih.govnih.gov |
| Recombinant Human ERRγ | Saturation Binding Assay | [³H]4-OHT | Kd | 10.0 | dphen1.com |
| Estrogen-Related Receptor γ (ERRγ) | Competition Binding Assay | [³H]4-OHT | Ki (for unlabeled 4-OHT) | 75 | nih.gov |
| Estrogen-Related Receptor γ (ERRγ) | Competition Binding Assay | [³H]4-OHT | IC50 (for unlabeled 4-OHT) | 10.3 | dphen1.com |
Fluorescence Polarization, Surface Plasmon Resonance (SPR), and Other Label-Free Interaction Studies
Beyond radioligand-based methods, several advanced label-free and fluorescence-based techniques offer deeper insights into the binding dynamics of this compound. These methodologies allow for real-time analysis of molecular interactions, providing kinetic data in addition to affinity measurements.
Surface Plasmon Resonance (SPR) is a powerful label-free optical technique for monitoring molecular interactions in real-time. aragenbio.com SPR biosensors measure changes in the refractive index on a sensor chip surface where a target molecule (e.g., the estrogen receptor) is immobilized. aragenbio.com When a ligand like 4-hydroxytamoxifen flows over the surface and binds to the receptor, the resulting mass change is detected, providing data on both the association (on-rate) and dissociation (off-rate) of the interaction. youtube.com
Kinetic analysis using SPR has shown that antagonist ligands like 4-hydroxytamoxifen exhibit relatively slow association with the estrogen receptor-α (ERα). nih.gov However, once the complex is formed, it is highly stable, demonstrating a slow dissociation rate. nih.gov This kinetic profile—slow on-rate and very slow off-rate—is characteristic of potent antagonists and distinguishes them from agonists like 17β-estradiol, which typically show faster association and dissociation kinetics. nih.gov For detailed kinetic analysis of 4-hydroxytamoxifen, longer association (3 minutes) and dissociation (10 minutes) times are required in SPR experiments to accurately measure these slow rates. nih.gov
Fluorescence Polarization (FP) is another valuable technique for studying ligand-receptor binding. FP assays measure the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer). When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger molecule like a receptor, its tumbling is restricted, leading to an increase in polarization. In a competitive FP assay, unlabeled ligands like 4-hydroxytamoxifen can compete with the fluorescent tracer for binding to the receptor, causing a dose-dependent decrease in fluorescence polarization. This method has been successfully developed for screening compounds that bind to the human estrogen receptor α ligand-binding domain. dphen1.comnih.gov
Additionally, researchers have synthesized fluorescently labeled 4-hydroxytamoxifen conjugates to investigate receptor localization and interaction within cells. nih.gov By attaching fluorescent dyes to a 4-hydroxytamoxifen analog, these studies aim to visualize the distribution of the ligand and its interaction with cellular components, providing spatial and temporal information that complements traditional binding assays. nih.gov
These advanced methodologies provide a comprehensive understanding of the interaction between 4,4'-Dihydroxy Tamoxifen and its receptors, offering detailed kinetic and mechanistic data that is essential for modern drug discovery and research.
Table 2: Kinetic Interaction Data for 4-Hydroxytamoxifen with Estrogen Receptor α (ERα) via SPR
| Ligand | Receptor | Method | Kinetic Profile | Experimental Condition | Reference |
|---|---|---|---|---|---|
| 4-Hydroxytamoxifen | ERα | Surface Plasmon Resonance (SPR) | Slow association, forms a stable complex (slow dissociation) | Association phase: 3 min; Dissociation phase: 10 min | nih.gov |
| 17β-Estradiol (Agonist) | ERα | Surface Plasmon Resonance (SPR) | Faster association and dissociation compared to antagonists | Association phase: 30 sec; Dissociation phase: 180 sec | nih.gov |
Computational and Theoretical Studies of E/z 4,4 Dihydroxy Tamoxifen
Molecular Docking and Dynamics Simulations of Receptor Interactions and Conformational Landscapes
Molecular docking and dynamics simulations have been pivotal in elucidating the binding mechanisms of (E/Z)-4,4'-Dihydroxy Tamoxifen (B1202) with its primary target, the estrogen receptor (ER). These computational techniques have provided atomic-level details of the interactions that govern the compound's antagonistic or agonistic activity.
Studies have demonstrated that the 4-hydroxyl group of the tamoxifen metabolite is crucial for high-affinity binding to the estrogen receptor, playing a role similar to the 3-phenolic hydroxyl of 17β-estradiol. elsevierpure.com Molecular docking simulations have consistently shown that (E/Z)-4,4'-Dihydroxy Tamoxifen fits snugly into the ligand-binding pocket of the ER. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net Key amino acid residues within the ER, such as Glutamate 353 and Arginine 394, are essential for anchoring the ligand in the binding site. researchgate.net
Molecular dynamics simulations further reveal the dynamic nature of the ligand-receptor complex. mdpi.com These simulations show that the binding of this compound induces a conformational change in the ER, particularly in the position of helix 12. researchgate.net This conformational shift is critical in determining whether the receptor will recruit co-activators or co-repressors, thus dictating the compound's biological effect. The stability of this interaction has been quantified through binding free energy calculations, which often correlate well with experimentally determined binding affinities. researchgate.net
| Computational Method | Key Findings for this compound | Interacting ERα Residues |
| Molecular Docking | Predicts favorable binding poses within the ERα ligand-binding pocket. | ARG394, GLU353, LEU387 researchgate.net |
| Molecular Dynamics | Assesses the stability of the ligand-receptor complex and conformational changes over time. | Interactions with key residues are maintained, confirming a stable binding mode. |
| MM-PBSA | Calculates the binding free energy, providing a quantitative measure of binding affinity. | Favorable binding energies are consistently reported, supporting high-affinity interaction. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR studies have been instrumental in identifying the key molecular features that contribute to their anti-estrogenic effects. jocpr.comblogspot.com
These models often utilize a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical relationship with biological activity, such as binding affinity to the ER or inhibition of cancer cell proliferation. jocpr.com For tamoxifen derivatives, the presence and position of hydroxyl groups have been shown to be critical determinants of activity. elsevierpure.com The development of 3D-QSAR models, which consider the three-dimensional conformation of the molecules, has provided even deeper insights into the structural requirements for potent anti-estrogenic activity. jocpr.com
QSAR studies have been successfully applied to design novel tamoxifen analogs with improved activity profiles. nih.govbohrium.com By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
| QSAR Model Type | Descriptors Used | Predicted Activity | Key Structural Insights |
| 2D-QSAR | Hammett constants, Icis descriptor jocpr.com | Relative Binding Affinity (RBA) to ER | The electronic properties of substituents and the isomeric form (cis/trans) are critical for activity. jocpr.com |
| 3D-QSAR | CoMFA/CoMSIA fields (steric, electrostatic) | ERα ligand binding and inhibition of cell proliferation | The spatial arrangement of functional groups is crucial for optimal interaction with the receptor. |
| 4D-QSAR | Conformational ensembles from molecular dynamics nih.gov | ERα antagonism | The flexibility and accessible conformations of the molecule influence its biological activity. nih.gov |
Prediction of Pharmacokinetic Properties in Research Models (In Silico)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, including this compound. These predictions are crucial for assessing the potential bioavailability and metabolic fate of the compound.
Physiologically based pharmacokinetic (PBPK) modeling has been employed to simulate the pharmacokinetics of tamoxifen and its metabolites. nih.govscienceopen.com These models can incorporate factors such as genetic polymorphisms in drug-metabolizing enzymes, like CYP2D6, which are known to influence the formation of active metabolites. nih.govnih.gov For instance, PBPK models can predict how different CYP2D6 phenotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers) affect the plasma concentrations of active metabolites. unicancer.fruib.no
In silico tools can also predict various physicochemical properties that influence pharmacokinetics, such as lipophilicity, solubility, and potential for binding to plasma proteins. nih.gov For example, computational models can predict the likelihood of a compound crossing the blood-brain barrier or its susceptibility to efflux transporters. nih.gov
| Pharmacokinetic Property | In Silico Prediction Method | Predicted Outcome for this compound |
| Metabolism | PBPK modeling nih.govscienceopen.com | Formation is highly dependent on CYP2D6 activity. nih.gov |
| Absorption | BOILED-Egg model nih.gov | Predicted to have good intestinal absorption. nih.gov |
| Distribution | Molecular docking with plasma proteins nih.gov | High binding affinity for serum albumins, suggesting it acts as a carrier protein. nih.govresearchgate.net |
| Excretion | Not extensively reported in the provided search results. | Further research is needed. |
In Silico Screening for Novel Target Identification and Off-Target Prediction
While the estrogen receptor is the primary target of this compound, in silico screening methods can be used to identify potential "off-target" interactions that may contribute to the compound's therapeutic effects or side effects. sciencedaily.com Reverse docking, a computational technique where a small molecule is screened against a large library of protein structures, can help identify potential new targets. frontiersin.org
These approaches have the potential to uncover novel mechanisms of action or to explain some of the pleiotropic effects of tamoxifen and its metabolites. For instance, computational studies have explored the interaction of tamoxifen analogs with other hormone receptors and proteins, providing insights into their broader pharmacological profile. frontiersin.orgduke.edufigshare.com By identifying potential off-targets, researchers can better understand the complete biological activity of this compound and potentially repurpose it for new therapeutic indications.
Furthermore, in silico methods can predict potential toxicities by identifying interactions with proteins known to be involved in adverse drug reactions. For example, computational models can assess the potential for a compound to form reactive metabolites that can lead to cellular damage. nih.govnih.gov
| In Silico Method | Application | Potential Findings for this compound |
| Reverse Docking | Novel target identification frontiersin.org | Could reveal interactions with other nuclear receptors or signaling proteins. |
| Target Prediction (e.g., PASS) | Off-target prediction | May identify interactions with enzymes like cytochrome P450s as direct targets. nih.gov |
| Toxicity Prediction | Predicting adverse effects | Can assess the potential for the formation of reactive quinone methide metabolites. nih.govnih.gov |
Future Directions and Emerging Research Avenues for E/z 4,4 Dihydroxy Tamoxifen
Investigation of Novel Molecular Targets and Signaling Pathways
While the primary target of 4,4'-Dihydroxy Tamoxifen (B1202) is the estrogen receptor, emerging evidence suggests its activity extends beyond simple ER antagonism. illinois.edunih.gov Future investigations are aimed at identifying and characterizing these novel molecular targets and the signaling pathways they modulate.
Research indicates that 4-Hydroxytamoxifen (B85900) can induce programmed cell death through both ER-dependent and ER-independent pathways. illinois.edu The ER-independent pathway is activated at higher concentrations and can occur in ER-negative cells. illinois.edu In contrast, the ER-dependent pathway, occurring at submicromolar concentrations, appears to involve stress kinase pathways and a caspase-independent cell death mechanism. illinois.edu Further research is needed to fully delineate these pathways.
Additionally, studies have shown that 4-Hydroxytamoxifen can induce autophagic death in cancer cells through mechanisms such as K-Ras degradation. lktlabs.com It has also been implicated in generating oxidative stress, which can contribute to its cytotoxic effects. researchgate.net The interplay between ER signaling, apoptosis, autophagy, and oxidative stress represents a critical area for future mechanistic studies. Identifying the specific molecular players involved in these non-classical pathways could unveil new therapeutic targets and strategies to overcome resistance.
Key research questions in this area include:
What are the specific non-ER proteins that directly bind to (E/Z)-4,4'-Dihydroxy Tamoxifen?
How does the compound modulate signaling cascades such as the p38 stress kinase pathway? illinois.edu
What is the detailed molecular mechanism by which 4-Hydroxytamoxifen induces autophagy and its relationship with apoptosis? lktlabs.comoncotarget.com
How do the E and Z isomers differentially affect these novel targets and pathways?
Research into Combination Strategies with Other Investigational Agents in Preclinical Models
To enhance therapeutic efficacy and overcome resistance, a significant area of research is the exploration of combination strategies. oncotarget.commdpi.com Preclinical studies are investigating the synergistic effects of this compound with a variety of investigational agents.
One promising avenue involves combining it with novel analogs of resveratrol. oncotarget.com Studies in breast cancer cell lines have demonstrated that such combinations can synergistically inhibit cell proliferation in both ER-positive and ER-negative cells. oncotarget.com The mechanisms underlying this synergy appear to differ based on ER status, involving inhibition of ERα and c-Myc expression in ER-positive cells, and induction of apoptosis and autophagy in ER-negative cells. oncotarget.com
Other preclinical studies have explored combinations with agents like VX-680 and simeprevir, which have shown to reduce tumor burden more effectively than either agent alone in in vivo patient-derived xenograft (PDX) models of ER+ breast cancer. mdpi.com These findings underscore the potential of targeting multiple pathways simultaneously to achieve a more robust anti-tumor response.
| Investigational Agent | Preclinical Model | Observed Synergistic Effect | Potential Mechanism of Synergy |
| Resveratrol Analogs (HPIMBD, TIMBD) | Breast Cancer Cell Lines (MCF-7, T47D, MDA-MB-231) | Inhibition of cell proliferation, colony formation, and spheroid forming ability. oncotarget.com | ER-positive cells: Inhibition of ERα and c-Myc expression. ER-negative cells: Increased apoptosis and autophagy. oncotarget.com |
| VX-680 | Patient-Derived Xenograft (PDX) Models | Reduced tumor burden. mdpi.com | Not fully elucidated; targets Aurora kinases. |
| Simeprevir | Patient-Derived Xenograft (PDX) Models | Reduced tumor burden. mdpi.com | Not fully elucidated; HCV NS3/4A protease inhibitor. |
Future research will likely focus on identifying rational combination partners based on a deeper understanding of the signaling pathways modulated by 4,4'-Dihydroxy Tamoxifen and the mechanisms of therapeutic resistance.
Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Understanding
To further unravel the complex mechanisms of this compound, the development and utilization of advanced research models are crucial. Current in vitro research heavily relies on established human breast cancer cell lines such as MCF-7 (ER-positive), T47D (ER-positive), and MDA-MB-231 (ER-negative). oncotarget.comresearchgate.netcaymanchem.com These models are instrumental in studying effects on cell proliferation, gene expression, and cell death pathways. caymanchem.comnih.govresearchgate.net For example, MCF-7 cells are frequently used to study the anti-estrogenic effects of 4-Hydroxytamoxifen by measuring its ability to inhibit estradiol-induced expression of the progesterone receptor. caymanchem.comnih.gov
However, these two-dimensional cell cultures may not fully recapitulate the complexity of a tumor microenvironment. researchgate.net Therefore, there is a growing need for more sophisticated models, such as three-dimensional (3D) organoid cultures and patient-derived xenografts (PDXs). mdpi.com PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, are particularly valuable as they can better predict clinical outcomes and are useful for testing combination therapies in a more translationally relevant setting. mdpi.com
In vivo studies using athymic mice with xenografts of human breast cancer cells have been employed to study the development of tamoxifen resistance, which can be associated with altered cellular concentrations of its metabolites. nih.gov Advanced in vivo models could also incorporate humanized immune systems to study the interplay between endocrine therapy and the immune response.
| Model Type | Examples | Key Applications for this compound Research |
| In Vitro | ||
| 2D Cell Culture | MCF-7, T47D, MDA-MB-231, HEC-1A, HEC-1B oncotarget.comresearchgate.netnih.gov | Proliferation assays, gene expression analysis, mechanistic studies of apoptosis and autophagy. oncotarget.comnih.govresearchgate.net |
| 3D Organoids | Patient-derived tumor organoids | Studying drug response in a more physiologically relevant microenvironment. |
| In Vivo | ||
| Xenografts | Athymic mice with implanted breast cancer cells (e.g., BCM-15057, HCI-011). mdpi.comnih.gov | Evaluating efficacy, studying resistance mechanisms, testing combination therapies. mdpi.comnih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop specific cancer types | Investigating the role of specific genes and pathways in drug response and resistance. |
Future efforts will focus on creating models that more accurately reflect tumor heterogeneity, the tumor microenvironment, and the development of acquired resistance.
Methodological Advancements in Detection and Characterization of this compound
Accurate detection and characterization of this compound and its related metabolites in biological matrices are essential for pharmacokinetic studies and for understanding its clinical activity. nih.govnih.gov Significant progress has been made in developing sensitive and specific analytical methods.
High-performance liquid chromatography (HPLC) is a foundational technique used to separate and quantify tamoxifen and its metabolites, including the E and Z isomers of 4-hydroxytamoxifen, from tumors and other biological samples. nih.govsigmaaldrich.com More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer enhanced sensitivity and specificity. nih.govresearchgate.net These methods allow for the simultaneous quantification of multiple metabolites in small sample volumes, such as 50 µl of human serum, with low limits of quantification. nih.gov
Gas chromatography-mass spectrometry (GC-MS) has also been used for the identification and confirmation of metabolites by analyzing their fragmentograms. researchgate.net For preparative purposes, semi-preparative Reverse Phase HPLC (RP-HPLC) is employed to separate the individual Z and E isomers, which is crucial for studying their distinct biological activities. nih.gov
| Analytical Method | Application | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of tamoxifen and metabolites in tumors and biological fluids. nih.govnih.govsigmaaldrich.com | UV detection; separation of E/Z isomers. sigmaaldrich.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of tamoxifen and its metabolites in human serum. nih.gov | High sensitivity and specificity; requires small sample volume. nih.gov |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Rapid determination of tamoxifen and metabolites in human plasma. researchgate.net | Fast analysis time (e.g., 4.5 minutes); simple sample preparation. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural confirmation of metabolites. researchgate.net | Provides detailed fragmentograms for structural elucidation. researchgate.net |
| Semi-preparative Reverse Phase HPLC (RP-HPLC) | Separation of pure (Z)- and (E)-isomers for research purposes. nih.gov | Allows for isolation of larger quantities of individual isomers. nih.gov |
Future methodological advancements will likely focus on increasing throughput, further improving sensitivity to detect trace levels of metabolites, and developing non-invasive techniques for monitoring drug levels in patients. The development of internal standards, such as deuterated (E/Z)-4-hydroxy Tamoxifen-d5, is also critical for ensuring the accuracy of quantification by GC- or LC-MS. caymanchem.com
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to evaluate the estrogen receptor (ER) antagonistic activity of (E/Z)-4,4'-Dihydroxy Tamoxifen in vitro?
- Methodological Answer : Use ER-positive breast cancer cell lines (e.g., MCF-7) to assess inhibition of 17β-estradiol-induced progesterone receptor mRNA upregulation via qRT-PCR. Dose-response curves (e.g., 1–100 µM) should be generated, with tamoxifen and 4-hydroxytamoxifen as positive controls. Include cytotoxicity assays (e.g., MTT) to distinguish anti-proliferative effects from ER-specific antagonism .
Q. How should this compound be prepared and stored to ensure stability in laboratory settings?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO or ethanol (purged with inert gas) at 10–20 mM. Store aliquots at -20°C or -70°C, avoiding freeze-thaw cycles. Confirm solubility and stability using HPLC (>99% purity) and monitor degradation via UV-Vis spectroscopy at 278 nm .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust. In case of spills, absorb with inert materials (e.g., quartz sand) and dispose of as hazardous waste. Avoid environmental release due to aquatic toxicity (GHS H410) .
Advanced Research Questions
Q. How can the (E) and (Z) isomer ratio be controlled during synthesis, and how does this impact bioactivity?
- Methodological Answer : Optimize acid-catalyzed dehydration conditions (e.g., H2SO4 concentration, temperature) during synthesis to favor trans-isomer formation. Use chiral HPLC or NMR to quantify isomer ratios. Note that (Z)-4-hydroxy Tamoxifen exhibits higher ER binding affinity and anti-proliferative activity (IC50 = 18–27 µM in MCF-7 cells) compared to the (E) isomer .
Q. What strategies resolve contradictions in reported IC50 values for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media, incubation time). Validate isomer purity via HPLC and account for batch-to-batch variability. Cross-reference with structurally authenticated standards (e.g., CAS 68047-06-3 for (Z)-isomer) .
Q. How does CYP2D6 polymorphism affect the metabolic conversion of tamoxifen to (Z)-4-hydroxy Tamoxifen in preclinical models?
- Methodological Answer : Use human liver microsomes or recombinant CYP2D6 isoforms to quantify metabolite formation via LC-MS/MS. Compare kinetic parameters (Km, Vmax) across CYP2D6 genotypes (*4/*4 vs. *1/*1). In vivo, employ CYP2D6-humanized mouse models to study interindividual variability in tumor suppression .
Q. What advanced techniques enable separation and characterization of (E) and (Z) isomers for mechanistic studies?
- Methodological Answer : Employ chiral stationary phase HPLC (e.g., Chiralpak IC column) with mobile phases optimized for resolution (e.g., hexane/isopropanol). Confirm stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography. For functional studies, use isomer-specific antibodies in ER binding assays .
Contradiction Analysis and Experimental Design
Q. Why do some studies report potent PKC inhibition by (Z)-4-hydroxy Tamoxifen, while others emphasize ER antagonism?
- Analysis : The dual activity may depend on concentration and cellular context. At low doses (1–10 µM), ER antagonism dominates, while higher doses (>20 µM) inhibit PKC via competitive binding to the C1 domain. Design dose-ranging studies with PKC-specific substrates (e.g., MARCKS peptide) to delineate mechanisms .
Q. How can researchers address discrepancies in the environmental stability data of this compound?
- Experimental Design : Conduct accelerated stability studies under varying pH (4–9), temperature (4–37°C), and light exposure. Monitor degradation products via high-resolution mass spectrometry (HRMS). Correlate findings with ecotoxicity assays (e.g., Daphnia magna mortality) to refine disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
